Plasma Exposure Kinetics: M1 vs. Parent Eltrombopag vs. M2 Acyl Glucuronides
In a clinical ADME study of six healthy male subjects administered a single oral dose of [¹⁴C]eltrombopag (75 mg, 100 µCi), M1 was a minor and transient circulating component, whereas the parent drug dominated and M2 accumulated over time [1]. At 4 h post-dose, M1 represented only 0.4% of total plasma radioactivity compared with 94.2% for eltrombopag and 0.6% for M2. At 12 h, M1 reached 0.8% versus 80.1% for eltrombopag and 2.3% for M2. Critically, M1 was not quantifiable (N.Q.) at 24 h and 48 h, whereas M2 rose to 7.3% and 11.7%, respectively, and eltrombopag remained at 62.3% and 43.6% [1]. Furthermore, M1 was quantifiable in only 2 of 6 subjects—subject 1 at 4 h (2.4%) and subject 6 at 12 h (5.0%)—highlighting high inter-subject variability in CYP-mediated formation [1].
| Evidence Dimension | Percentage of total plasma radioactivity (mean ± SD where available) at 4, 12, 24, and 48 h post-dose |
|---|---|
| Target Compound Data | M1: 4 h = 0.4% (N.A.), 12 h = 0.8% (N.A.), 24 h = N.Q., 48 h = N.Q.; quantifiable in only 2/6 subjects (2.4% at 4 h in subject 1; 5.0% at 12 h in subject 6) |
| Comparator Or Baseline | Eltrombopag: 4 h = 94.2 ± 5.5%, 12 h = 80.1 ± 8.4%, 24 h = 62.3 ± 7.1%, 48 h = 43.6 ± 5.6%. M2: 4 h = 0.6% (N.A.), 12 h = 2.3% (N.A.), 24 h = 7.3 ± 1.5%, 48 h = 11.7 ± 2.1% |
| Quantified Difference | M1 is 235-fold lower than parent at 4 h and 100-fold lower at 12 h. M1 becomes non-quantifiable after 12 h while M2 rises to 11.7% by 48 h, demonstrating divergent time-concentration profiles. |
| Conditions | Six healthy male subjects; single oral solution dose of [¹⁴C]eltrombopag (75 mg, 100 µCi); plasma analyzed by HPLC with radiometric detection and LC-MS |
Why This Matters
Procurement of synthetic M1 reference standard is essential for accurate bioanalytical method development because M1 exhibits low abundance, transient detectability, and high inter-subject variability, making it impossible to quantify reliably by surrogate retention-time matching to M2 or parent drug.
- [1] Deng Y, Madatian A, Wire MB, Bowen C, Park JW, Williams D, Peng B, Schubert E, Gorycki F, Levy M, Gorycki PD. Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects. Drug Metab Dispos. 2011 Sep;39(9):1734-46. Table 2. View Source
